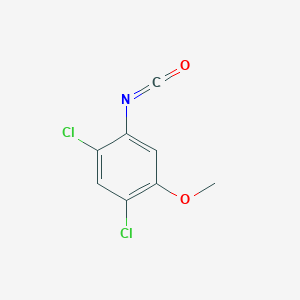
Benzyl (4-hydroxy-2-methoxybutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (4-hydroxy-2-methoxybutyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a hydroxy group, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-hydroxy-2-methoxybutyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-hydroxy-2-methoxybutylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols or alcohols to yield the desired carbamate .
Industrial Production Methods
Industrial production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as cesium carbonate and TBAI (tetrabutylammonium iodide) can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (4-hydroxy-2-methoxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzyl (4-oxo-2-methoxybutyl)carbamate.
Reduction: Benzyl (4-hydroxy-2-methoxybutyl)amine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl (4-hydroxy-2-methoxybutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ease of removal under mild conditions.
Industry: Utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzyl (4-hydroxy-2-methoxybutyl)carbamate involves the cleavage of the carbamate group under specific conditions. For example, in the presence of strong acids like trifluoroacetic acid, the carbamate group can be protonated and subsequently cleaved to release the amine and carbon dioxide . This property makes it useful as a protecting group in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Similar structure but lacks the hydroxy and methoxy groups.
Tert-butyl carbamate: Features a tert-butyl group instead of a benzyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group in peptide synthesis, similar to Benzyl (4-hydroxy-2-methoxybutyl)carbamate.
Uniqueness
This compound is unique due to the presence of both hydroxy and methoxy groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
Eigenschaften
Molekularformel |
C13H19NO4 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
benzyl N-(4-hydroxy-2-methoxybutyl)carbamate |
InChI |
InChI=1S/C13H19NO4/c1-17-12(7-8-15)9-14-13(16)18-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,14,16) |
InChI-Schlüssel |
OHNGZAGMNZPPLG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCO)CNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13505476.png)
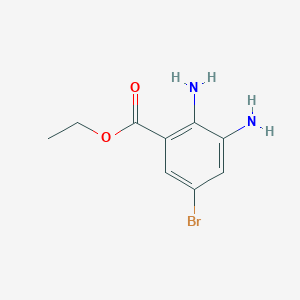

![8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
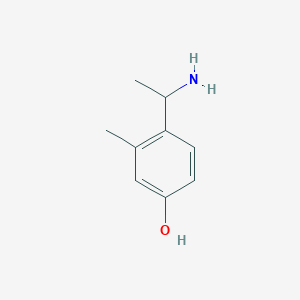
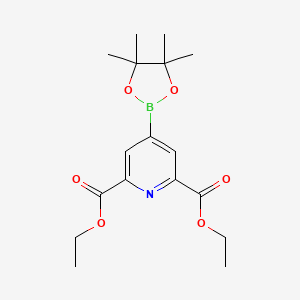
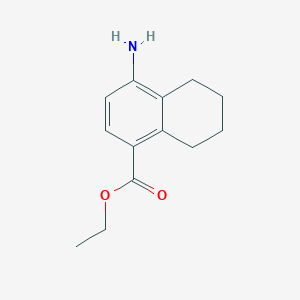
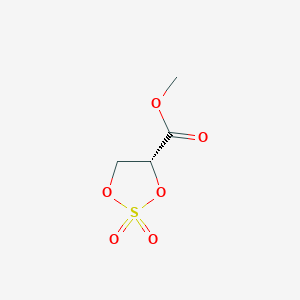
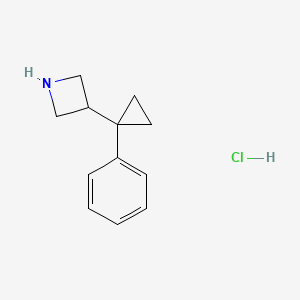

![Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B13505538.png)
